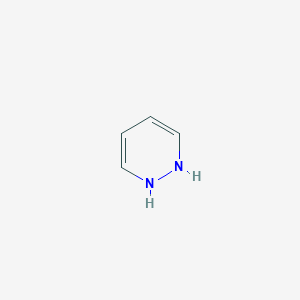

Dihydropyridazine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

63863-32-1 |

|---|---|

Fórmula molecular |

C4H6N2 |

Peso molecular |

82.10 g/mol |

Nombre IUPAC |

1,2-dihydropyridazine |

InChI |

InChI=1S/C4H6N2/c1-2-4-6-5-3-1/h1-6H |

Clave InChI |

BKWQKVJYXODDAC-UHFFFAOYSA-N |

SMILES canónico |

C1=CNNC=C1 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Dihydropyridazine Core: Structure, Properties, and Applications

This guide provides an in-depth exploration of the dihydropyridazine core, a nitrogen-containing six-membered heterocycle of significant interest in medicinal and materials chemistry. We will dissect its fundamental structure, physicochemical properties, primary synthetic routes, and key reactivity. Furthermore, this document will illuminate its role as a privileged scaffold in drug discovery, supported by detailed experimental protocols and mechanistic pathway diagrams to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Part 1: The this compound Core: Structure and Physicochemical Landscape

The this compound ring is a heterocyclic scaffold characterized by a six-membered ring containing two adjacent nitrogen atoms and two double bonds. Unlike its more widely known cousin, dihydropyridine, the vicinal nitrogen arrangement in this compound imparts unique electronic and conformational properties that are critical to its function. The most common and stable isomers are 1,4-dihydropyridazine and 4,5-dihydropyridazine, which can interconvert via tautomerization.[1][2] The presence of the N-N single bond and the overall geometry of the ring are defining features that influence its reactivity and biological activity.

The core structure is not planar; it typically adopts a distorted boat or sofa conformation. This non-planarity is a crucial factor in its interaction with biological targets, as the spatial arrangement of substituents is dictated by the ring's pucker. Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the preferred conformations and electronic distributions within these rings.[3][4]

Core Structural Parameters

The precise geometry of the this compound ring can be influenced by its substituents. The following table summarizes typical structural parameters derived from computational and crystallographic studies of related heterocyclic systems.[3][5] These values are foundational for molecular modeling and understanding structure-activity relationships (SAR).

| Parameter | Typical Value | Significance in Molecular Design |

| Bond Lengths (Å) | ||

| N-N | 1.35 - 1.40 | Influences electronic properties and susceptibility to oxidation. |

| N-C | 1.37 - 1.45 | Defines the heterocyclic framework. |

| C=C | 1.33 - 1.36 | Site of potential addition reactions. |

| Bond Angles (°) | ||

| C-N-N | 115 - 120 | Governs the overall ring pucker and geometry. |

| N-N-C | 115 - 120 | Dictates the spatial relationship of N-substituents. |

| C-C=C | 120 - 125 | Affects the orientation of substituents on the carbon backbone. |

Physicochemical Properties: Determinants of "Drug-Likeness"

The journey of a molecule from a lab discovery to a therapeutic agent is heavily governed by its physicochemical properties. For this compound derivatives, these parameters are tuned by modifying the substituents on the core ring. Understanding these properties is essential for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[6][7]

| Property | Symbol | Definition & Importance | Typical Range for Leads |

| Lipophilicity | LogP / LogD | The partition coefficient between an organic (octanol) and aqueous phase. LogD is pH-dependent.[8] It is a primary indicator of a molecule's ability to cross cell membranes. | 1 - 5 |

| Aqueous Solubility | LogS | The logarithm of the molar solubility in water. Poor solubility is a major hurdle in drug development, affecting formulation and bioavailability.[7][9] | > -4 |

| Ionization Constant | pKa | The pH at which the molecule is 50% ionized. It influences solubility, absorption, and receptor binding, as the charge state of a molecule is critical for its interactions.[7] | 6 - 8 (for basic N) |

Part 2: Synthesis and Chemical Reactivity

The construction of the this compound core is most efficiently achieved through cycloaddition strategies, where the unique electronic nature of the reactants is leveraged to drive ring formation.

Primary Synthetic Pathway: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The most powerful and versatile method for synthesizing this compound scaffolds is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[10][11] This reaction involves the [4+2] cycloaddition between an electron-deficient diene (an s-tetrazine derivative) and an electron-rich dienophile (an alkene). The causality for this choice rests on its high efficiency, functional group tolerance, and the bioorthogonal nature of the reaction, which allows it to proceed even in complex biological environments.[12][13] The reaction typically proceeds rapidly, often at room temperature, and releases dinitrogen gas (N₂) as an irreversible thermodynamic driving force.[14]

The initial product is a 4,5-dihydropyridazine, which may isomerize to the more thermodynamically stable 1,4-dihydropyridazine tautomer.[1][2]

Experimental Protocol: Synthesis of a 4,5-Dihydropyridazine Derivative

This protocol is a representative example of an IEDDA reaction for the synthesis of a substituted this compound. It is a self-validating system; the evolution of nitrogen gas provides a visual cue of reaction progress, and the distinct spectroscopic signatures of the product confirm its formation.

-

Reagent Preparation:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 mmol, 236 mg) in 20 mL of anhydrous dichloromethane (DCM). The solution should be a vibrant pink/magenta color.

-

In a separate vial, dissolve norbornene (1.2 mmol, 113 mg) in 5 mL of anhydrous DCM.

-

-

Reaction Execution:

-

Place the flask containing the tetrazine solution under an inert atmosphere (N₂ or Argon).

-

Add the norbornene solution dropwise to the stirring tetrazine solution at room temperature over 5 minutes.

-

Causality: The dropwise addition controls the initial rate of reaction and gas evolution. Norbornene is chosen as a dienophile due to its ring strain, which significantly accelerates the Diels-Alder reaction.

-

-

Monitoring and Workup:

-

Observe the reaction mixture. The progress is indicated by the discharge of the pink color to a pale yellow or colorless solution and the gentle bubbling of N₂ gas.

-

Stir the reaction for 1 hour at room temperature after the color change is complete to ensure full conversion.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate).

-

Combine the fractions containing the desired product (identified by TLC) and remove the solvent in vacuo to yield the pure 4,5-dihydropyridazine product as a white or off-white solid.

-

Key Reactivity: Oxidation to Pyridazines

A primary reaction of the this compound core is its oxidation to the corresponding aromatic pyridazine.[15] This process results in the loss of two hydrogen atoms and the formation of a fully conjugated, planar aromatic system. This transformation is not merely a chemical curiosity; it is a critical aspect of its biological function and stability. For instance, the antioxidant activity of some dihydropyridazines stems from their ability to donate hydrogen atoms to radical species, becoming oxidized in the process.[2][8] This reaction can be promoted by mild oxidizing agents or even light and air, making photostability a key concern for drug candidates.[16]

Part 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation of synthesized this compound derivatives relies on a combination of modern spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a robust validation system.

Characteristic Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for a typical this compound core, which are essential for confirming its successful synthesis and purity.[17][18][19][20]

| Technique | Feature | Characteristic Signal Range | Interpretation |

| ¹H NMR | N-H Proton | 8.5 - 9.5 ppm (DMSO-d₆) | A broad singlet, deshielded. Its presence confirms the N-H moiety. |

| C-H (sp³) | 4.5 - 5.5 ppm | Signal for the proton on the sp³-hybridized carbon (e.g., H4 in 1,4-DHP). | |

| C-H (sp²) | 6.0 - 7.5 ppm | Signals for protons on the double bonds of the ring. | |

| ¹³C NMR | C=C Carbons | 120 - 140 ppm | Resonances for the sp² carbons of the double bonds. |

| C-N Carbons | 140 - 155 ppm | Quaternary carbons adjacent to nitrogen are typically deshielded. | |

| C (sp³) | 35 - 50 ppm | Resonance for the sp³ carbon of the ring. | |

| IR Spectroscopy | N-H Stretch | 3200 - 3400 cm⁻¹ | A sharp to medium peak, indicative of the N-H bond. |

| C=N Stretch | 1580 - 1650 cm⁻¹ | Strong absorption confirming the imine-like functionality within the ring. | |

| C=C Stretch | 1600 - 1680 cm⁻¹ | Absorption from the carbon-carbon double bonds. | |

| Mass Spec. | Molecular Ion | [M]+ or [M+H]+ | Confirms the molecular weight of the synthesized compound. |

Protocol: Standard Characterization Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum to identify all proton environments and their couplings.

-

Acquire a ¹³C NMR spectrum, often with techniques like DEPT-135, to distinguish between CH, CH₂, and CH₃ groups.

-

For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential to establish connectivity between protons and carbons, confirming the this compound ring structure and substituent positions.[18]

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample, typically as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Acquire the spectrum and identify the key functional group stretches (N-H, C=N, C=C) as outlined in the table above. This provides rapid confirmation of the core functionalities.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an ESI (Electrospray Ionization) or similar soft ionization source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

The resulting data provides a highly accurate mass for the molecular ion, allowing for the confirmation of the elemental formula with a high degree of confidence (typically within 5 ppm).

-

Part 4: Significance in Medicinal Chemistry

The this compound core is a "privileged scaffold," meaning it is a molecular framework capable of providing ligands for more than one type of biological target. Its unique geometry and electronic properties make it a versatile starting point for designing potent and selective therapeutic agents.

Case Study: Dihydropyridazinones as Cardiotonic Agents

A prominent class of drugs based on this core are the dihydropyridazinones, which have been developed as potent cardiotonic (inotropic) agents for the treatment of congestive heart failure.[21]

-

Mechanism of Action: These compounds function as inhibitors of a specific enzyme isoform, phosphodiesterase 3 (PDE3). In cardiac muscle cells, the second messenger cyclic adenosine monophosphate (cAMP) plays a key role in modulating calcium ion influx, which in turn governs the force of muscle contraction. PDE3 is responsible for the degradation of cAMP. By inhibiting PDE3, dihydropyridazinone drugs prevent the breakdown of cAMP, leading to its accumulation.[22]

-

Downstream Effects: Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels. This phosphorylation increases the influx of Ca²⁺ into the cell, leading to a more forceful contraction of the heart muscle (a positive inotropic effect).[22]

Broader Therapeutic Potential

Beyond their cardiotonic effects, this compound and related pyridazine scaffolds are being investigated for a wide array of therapeutic applications, including:

-

Anticancer Agents: Certain derivatives have been shown to inhibit critical signaling pathways in cancer, such as the Hedgehog signaling pathway.[23]

-

Enzyme Inhibition: Their structural features make them suitable for targeting various enzyme active sites, including ALK5 kinase in the TGF-β pathway.[24]

-

Natural Products: The recent discovery of actinopyridazinones, the first natural products containing a dihydropyridazinone ring, highlights that nature has also harnessed this scaffold, suggesting a rich and underexplored biological relevance.[25][26]

Conclusion

The this compound core represents a structurally unique and medicinally significant heterocyclic scaffold. Its distinct N-N bond, non-planar conformation, and versatile reactivity profile, particularly through IEDDA synthesis, provide a fertile ground for the design of novel molecules. From potent cardiotonic agents to emerging anticancer leads, the this compound core continues to demonstrate its value as a privileged structure in drug discovery. The protocols and data presented in this guide offer a foundational framework for scientists to synthesize, characterize, and ultimately exploit the full potential of this remarkable chemical entity.

References

- Wilson, J. W., et al. (1987). Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones. Journal of Medicinal Chemistry, 30(5), 824–829. [Link]

- Beilstein Journal of Organic Chemistry. (2019). This compound dyes were synthesized by inverse electron-demand Diels–Alder cycloaddition reactions... Beilstein Journal of Organic Chemistry.

- ResearchGate. (n.d.). Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐this compound‐3(2H).

- Sartillo-Piscil, F., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1722-1745. [Link]

- Tripathi, N. (2023). Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative.

- RSC Publishing. (n.d.). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Journal of the Chemical Society, Perkin Transactions 1.

- Bijani, C., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Pharmaceuticals, 15(3), 336. [Link]

- Pérez-Cruz, I., et al. (2009). 1,4-Dihydropyridines: Reactivity of Nitrosoaryl and Nitroaryl Derivatives with Alkylperoxyl Radicals and ABTS Radical Cation.

- Sartillo-Piscil, F., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules.

- Schnell, A., et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry.

- Naveen, S., et al. (2008). Bond lengths (A ˚ ) and bond angles (°).

- Anusha, M. (n.d.). 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review.

- Robertson, D. W., et al. (1986). Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one. Journal of Medicinal Chemistry, 29(10), 1832–1840. [Link]

- ResearchGate. (n.d.). Selected crystallographic data including bond lengths and bond angles, obtained from single crystal X-ray data.

- Carrier Protein Mediated Formation of the Dihydropyridazinone Ring in Actinopyridazinone Biosynthesis. (2023). PubMed. [Link]

- Zhang, X., et al. (2018). Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 26(11), 3047-3058. [Link]

- Cram. (n.d.). 4-Dihydropyridine Synthesis Lab Report. Cram.com. [Link]

- Cappelli, A., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 16065-16083. [Link]

- Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini-Reviews in Medicinal Chemistry, 14(3), 282–290. [Link]

- Bentham Science. (2021). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Chemistry. [Link]

- Ioele, G., et al. (2019).

- Saeed, B., & Elias, R. (2011). Calculated bond lengths, valence angles and dihedral angles of dihydropyridones studied.

- Pal, A., et al. (2024). Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker. Current Drug Discovery Technologies. [Link]

- Al-Ostath, A., et al. (2024).

- Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.

- Suárez, M., et al. (2011). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 22(1), 166-171. [Link]

- Awakura, Y., et al. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. Journal of the American Chemical Society, 144(28), 12613–12617. [Link]

- Dudás, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 821–824. [Link]

- Zhao, H., et al. (2021). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. Molecules, 26(16), 4999. [Link]

- Devaraj, N. K., et al. (2011).

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, In silico Screening, Synthesis, Characterisation and DFT-based Electronic Properties of Dihydropyridine-based Molecule as L-type Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. frontiersin.org [frontiersin.org]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. researchgate.net [researchgate.net]

- 15. View of Synthesis and Characterization of Some 1,4-Dihydropyridine Derivatives Substituted at Position 1 and Evaluation of Their Biological Activity [misan-jas.com]

- 16. researchgate.net [researchgate.net]

- 17. 4’-Ethyl 1,2-dimethyl 1’,5-dibenzyl-4,4-dicyano-2’-oxo-5’-phenyl-1’,2’,4a,5-tetrahydro-4H-spiro[benzo[4,5]imidazo[1,2-a]pyridine-3,3’-pyrrole]-1,2,4’-tricarboxylate [mdpi.com]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane- 1,3'-[3H]indol]-2'(1'H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Carrier Protein Mediated Formation of the Dihydropyridazinone Ring in Actinopyridazinone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Dihydropyridazine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Rising Prominence of the Dihydropyridazine Scaffold

The pyridazine nucleus, a six-membered heterocycle featuring two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its partially saturated form, the this compound core, offers a flexible three-dimensional structure that is crucial for interacting with complex biological targets. These compounds have garnered significant attention from researchers in drug development due to their broad and potent pharmacological activities.[1][2]

This compound derivatives have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antihypertensive, and spasmolytic activities.[3] The structural versatility of this scaffold allows for the development of compounds with tailored properties, making it a focal point in the search for novel therapeutics. This guide provides an in-depth exploration of key synthetic strategies for accessing novel this compound derivatives, focusing on the causality behind experimental choices and providing field-proven protocols for researchers and drug development professionals.

Core Synthetic Strategies: From Classical to Contemporary

The construction of the this compound ring can be achieved through several strategic approaches. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and scalability.

Classical Synthesis: Condensation of 1,4-Dicarbonyl Compounds with Hydrazines

The most fundamental and long-standing method for constructing the this compound core is the cyclocondensation reaction between a 1,4-dicarbonyl compound and a hydrazine derivative.[4][5] This approach is valued for its reliability and directness.

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,4-dicarbonyl compound. This is followed by a second, intramolecular nucleophilic attack from the other nitrogen atom onto the remaining carbonyl group. The subsequent dehydration of the cyclic intermediate yields the stable this compound ring. The choice of solvent, typically a protic solvent like ethanol, facilitates the proton transfer steps necessary for the condensation and dehydration. The reaction often proceeds readily upon heating, as the increase in thermal energy helps overcome the activation barrier for the cyclization and dehydration steps.

Figure 1: General mechanism for this compound synthesis.

This method forms the basis of a two-step synthesis of fully aromatic pyridazines, where the initially formed this compound is subsequently oxidized.[6]

Modern Approach: Recyclization of Hydroxypyrrolines with Hydrazides

Recent innovations have led to more sophisticated and efficient routes. A notable example is the Brønsted acid-catalyzed regioselective recyclization of 5-hydroxypyrrolines with hydrazides to form highly functionalized 1,4-dihydropyridazines.[3][7] This method provides access to complex derivatives from readily available starting materials.

Causality and Mechanistic Insight: This transformation is mechanistically elegant. The reaction begins with the protonation of the hydroxypyrroline's hydroxyl group by a Brønsted acid (e.g., trifluoroacetic acid, TFA), forming a good leaving group (water) and generating a reactive cation. A hydrazide then attacks this cation, leading to a ring-opened intermediate. The key to success is controlling the subsequent cyclization. The nucleophilicity of the internal nitrogen of the hydrazide is reduced compared to simple hydrazines, which can prevent undesired side reactions.[3] Researchers found that a stepwise addition of the acid catalyst is crucial for optimizing the yield. An initial catalytic amount of TFA facilitates the ring-opening, while a larger, subsequent addition of TFA promotes the final acid-catalyzed elimination and cyclization to the desired 1,4-dihydropyridazine, preventing the formation of more saturated tetrahydropyridazine byproducts.[7] This demonstrates a self-validating system where reaction conditions are fine-tuned to direct the outcome.

Catalyzed Synthesis of 3-Oxo-2,3-dihydropyridazines (Pyridazinones)

Pyridazinones are a particularly important subclass of dihydropyridazines with significant biological activity. Modern synthetic methods focus on efficiency and atom economy, often employing nanocatalysts in one-pot procedures. A highly efficient, solvent-free synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitriles has been developed using a Co-doped CeO₂-based (CCSO) nanocatalyst.[1]

Causality and Mechanistic Insight: This method is a three-component reaction involving a substituted benzil (a 1,2-dicarbonyl), cyanoacetylhydrazide, and the nanocatalyst. The high efficiency of this reaction is attributed to the catalytic activity of the CCSO nanoparticles, which likely act as Lewis acid sites to activate the carbonyl groups of the benzil, facilitating the initial condensation with the more nucleophilic terminal nitrogen of the cyanoacetylhydrazide. The solid-phase, solvent-free condition at elevated temperature (achieved via microwave irradiation) dramatically accelerates the reaction rate, leading to very short reaction times (2–4 minutes) and high yields (90–95%).[1] This approach is a prime example of green chemistry principles being applied to the synthesis of medicinally relevant scaffolds.

Figure 2: A generalized experimental workflow for synthesis.

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Classical Synthesis of 3,6-dimethyl-1,2-dihydropyridazine[6]

This protocol details the first stage of a two-step synthesis, yielding the this compound intermediate.

-

Reagents and Equipment:

-

2,5-Hexanedione (6 mL, 51 mmol)

-

Hydrazine monohydrate (2.5 mL, 51 mmol)

-

Ethanol (50 mL)

-

Round-bottom flask (100 mL) with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

-

Procedure:

-

Combine 2,5-hexanedione (51 mmol) and hydrazine monohydrate (51 mmol) in a 100 mL round-bottom flask.

-

Add ethanol (50 mL) to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 3 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting residue is the crude 3,6-dimethyl-1,4,5,6-tetrahydropyridazine, which can be purified by chromatography or used directly in a subsequent oxidation step.

-

Protocol 2: Modern Recyclization Synthesis of a 1,4-Dihydropyridazine[7]

This protocol is based on the optimized, two-step one-pot procedure for reacting a hydroxypyrroline with benzohydrazide.

-

Reagents and Equipment:

-

5-Hydroxy-Δ¹-pyrroline derivative (1a, 1 equiv)

-

Benzohydrazide (2a, 2 equiv)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle

-

Standard purification apparatus (silica gel chromatography)

-

-

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the 5-hydroxypyrroline 1a (1 equiv), benzohydrazide 2a (2 equiv), and anhydrous acetonitrile.

-

Add TFA (10 mol %) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After 3 hours, cool the mixture slightly and add an additional portion of TFA (140 mol %).

-

Resume heating and maintain reflux for an additional 3 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to isolate the target 1,4-dihydropyridazine derivative. This optimized procedure was reported to yield the product in 74% isolation.[7]

-

Characterization of this compound Derivatives

Confirmation of the successful synthesis of the target this compound scaffold relies on a combination of spectroscopic techniques. Each method provides unique structural information that, when combined, offers unambiguous proof of structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR: The protons on the partially saturated this compound ring typically appear as multiplets in the aliphatic region (e.g., 2.4-2.9 ppm). The chemical shifts and coupling patterns are highly diagnostic of the substitution pattern and stereochemistry.

-

¹³C NMR: The sp³-hybridized carbons of the this compound ring will appear in the aliphatic region of the spectrum, distinct from any sp² carbons of aromatic substituents or the pyridazine ring itself.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The C=N stretch of the hydrazone moiety within the ring and the N-H stretch (if present) are characteristic. For pyridazinone derivatives, a strong carbonyl (C=O) absorption is a key diagnostic peak.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.

| Spectroscopic Data for a Representative Dihydropyridazinone Derivative | |

| Technique | Observed Signal / Feature |

| ¹H NMR | Two triplet signals for this compound aliphatic protons at δ 2.44 and 2.82 ppm.[8] |

| IR (KBr) | Strong absorption band for the C=O group (in pyridazinones). |

| Mass Spec (ESI-HRMS) | Calculated vs. Found m/z value confirms the elemental composition. |

Conclusion and Future Outlook

The synthesis of this compound derivatives remains a vibrant and evolving field of research. While classical condensation reactions provide reliable access to the core scaffold, modern methods focusing on catalysis, multicomponent reactions, and novel bond-forming strategies offer significant advantages in terms of efficiency, diversity, and sustainability. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to not only reproduce known syntheses but also to rationally design and execute the synthesis of novel derivatives. As our understanding of the biological roles of these compounds expands, the development of increasingly sophisticated and selective synthetic methodologies will be paramount in unlocking the full therapeutic potential of the this compound scaffold.

References

- Nedomyssa, A. R., et al. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry, 17, 319–326.

- Beilstein-Institut. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Beilstein Journal of Organic Chemistry.

- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.

- Wang, M., et al. (2019). Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings. Chemical Science, 10(45), 10587–10592.

- Datapdf.com. (2016). Unprecedented Intramolecular [4+2]-Cycloaddition Between a 1,3-Diene and a Diazo Ester.

- Royal Society of Chemistry. Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings.

- ChemTube3D. Synthesis of Pyridazine.

- Zhang, P., et al. (2024). Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates. The Journal of Organic Chemistry, 89(14), 9853–9860.

- Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170125.

- IJCRT.org. (2024). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction.

- Overberger, C. G., Byrd, N. R., & Mesrobian, R. B. (1956). Journal of the American Chemical Society, 78, 1961–1965.

- Kumar, A., et al. (2014). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile. RSC Advances, 4(31), 16223-16227.

- ResearchGate. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.

- PubMed. (2024). Direct Construction of 1,4-Dihydropyridazines and Pyrazoles via Annulation of Alkyl 2-Aroyl-1-chlorocyclopropanecarboxylates. Journal of Organic Chemistry.

- ResearchGate. (2014). CCSO nano catalyzed solid phase synthesis of 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-carbonitrile.

- ResearchGate. (2011). (PDF) Quantum chemical aspects of solvent effects on the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene and diethyl azodicarboxylate.

- El-Gazzar, M. G., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 2005–2023.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and properties of 2,5-dihydro-3,6-dimethylpyrazine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemtube3d.com [chemtube3d.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]

- 7. Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

The Diverse Biological Activities of Substituted Dihydropyridazines: A Technical Guide for Drug Discovery Professionals

Executive Summary

The dihydropyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of substituted dihydropyridazines, focusing on their therapeutic potential across several key areas, including oncology, infectious diseases, and cardiovascular medicine. By synthesizing data from seminal and contemporary research, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships (SAR), mechanisms of action, and experimental methodologies crucial for advancing the development of this compound-based therapeutics.

Introduction: The this compound Core

Dihydropyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their chemical versatility allows for substitution at various positions, leading to a vast chemical space and a wide array of pharmacological properties. This structural flexibility is central to their ability to interact with a multitude of biological targets, making them a cornerstone in the design of novel therapeutic agents.[1][2]

The general structure of the this compound core, highlighting key substitution points that modulate its biological activity, is depicted below. The strategic modification of R groups is a fundamental aspect of the medicinal chemistry campaigns discussed in this guide.

Caption: General structure of the this compound nucleus.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines, including those of the lung, breast, colon, and prostate.[3][4][5]

2.1. Mechanism of Action

The anticancer effects of dihydropyridazines are often attributed to their ability to interfere with key signaling pathways involved in cell growth and survival. One of the primary mechanisms is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3] By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors require for growth and metastasis.

Furthermore, certain this compound derivatives have been observed to induce cell cycle arrest, primarily in the G0–G1 phase, and to promote apoptosis.[3] This is achieved by modulating the expression of key regulatory proteins, such as upregulating the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[3]

Caption: Inhibition of the VEGFR-2 signaling cascade by dihydropyridazines.

2.2. Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of this compound derivatives.[6][7] Research has shown that the nature and position of substituents on the this compound ring significantly influence their cytotoxic activity. For instance, the presence of certain aryl groups at the 4-position of the 1,4-dihydropyridine ring has been correlated with enhanced cytotoxicity against HeLa and MCF-7 cancer cell lines.[4] Symmetrical esters at the 3 and 5 positions also appear to play a key role in the anticancer activity of some 1,4-dihydropyridines.[4][8]

2.3. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound compounds against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI%).

| Compound | Cancer Cell Line | Activity (IC50 / GI%) | Reference |

| 10l | A549 (NSCLC) | GI% > 85 | [3] |

| 17a | Melanoma, NSCLC, Prostate, Colon | GI% 62.21–100.14 | [3] |

| 18 | HeLa (Cervical) | IC50 = 3.6 µM | [4] |

| 18 | MCF-7 (Breast) | IC50 = 5.2 µM | [4] |

| 19 | HeLa (Cervical) | IC50 = 2.3 µM | [4] |

| 19 | MCF-7 (Breast) | IC50 = 5.7 µM | [4] |

| 2a | HepG2 (Liver), MCF-7 (Breast) | More active than other compounds tested | [9] |

| 3a | HeLa (Cervical) | More active than other compounds tested | [9] |

Antimicrobial Activity: A Dual Threat

Intriguingly, many this compound derivatives that exhibit anticancer properties also possess significant antimicrobial activity.[3] This dual-action potential is particularly valuable, as cancer patients are often immunocompromised and susceptible to infections.[3]

3.1. Spectrum of Activity

Substituted dihydropyridazines have demonstrated activity against a range of pathogenic microbes, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[3][10] Some derivatives have also shown promise as antitubercular agents against Mycobacterium smegmatis and Mycobacterium tuberculosis.[10]

3.2. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard in vitro measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The this compound compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Cardiovascular and Anti-inflammatory Effects

4.1. Cardiovascular Applications

Dihydropyridine derivatives are well-established as calcium channel blockers and are used in the treatment of hypertension and angina.[11][12] They exert their effects by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[12] However, it is important to note that some studies have raised concerns about the cardiovascular safety of certain dihydropyridines, particularly short-acting formulations.[11][13]

4.2. Anti-inflammatory and Analgesic Potential

Several this compound and related hydrazone derivatives have been shown to possess anti-inflammatory and analgesic properties.[14][15][16] Their anti-inflammatory action is often evaluated using the carrageenan-induced paw edema assay in rodents, a standard model of acute inflammation.[14][15][17] Some compounds have demonstrated significant reductions in edema, comparable to standard anti-inflammatory drugs.[15] The analgesic effects are typically assessed using models such as the acetic acid-induced writhing test.[14]

One mechanism by which these compounds may exert their anti-inflammatory effects is by reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6, while increasing the secretion of the anti-inflammatory cytokine IL-10.[16]

Synthesis Strategies

The synthesis of substituted dihydropyridazines is often achieved through multicomponent reactions, such as the Hantzsch pyridine synthesis.[18][19][20] This one-pot reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonium acetate.[18][19] The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is becoming increasingly common in the synthesis of these bioactive molecules.[18][19]

Caption: A simplified workflow for the Hantzsch synthesis of dihydropyridines.

Conclusion and Future Perspectives

Substituted dihydropyridazines represent a highly versatile and promising class of compounds in drug discovery. Their demonstrated efficacy across anticancer, antimicrobial, cardiovascular, and anti-inflammatory applications underscores their therapeutic potential. Future research should focus on leveraging SAR insights and computational modeling to design novel derivatives with enhanced potency and selectivity for specific biological targets.[21] The development of dual-action agents, such as those with combined anticancer and antimicrobial properties, holds particular promise for addressing complex clinical challenges. Further exploration of their mechanisms of action will be critical for translating these promising scaffolds into next-generation therapeutics.

References

- Al-Warhi, T., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances.

- Sondhi, S. M., et al. (2006). Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives. Bioorganic & Medicinal Chemistry.

- Epstein, M. (1996). The issue of the cardiovascular safety of dihydropyridines. American Journal of Hypertension.

- Kurfürst, P., et al. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Folia Microbiologica.

- Fusi, F., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry.

- de Oliveira, C. S., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules.

- A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). Trade Science Inc.

- Rollas, S., & Küçükgüzel, S. G. (2007). A review exploring biological activities of hydrazones. OnLine Journal of Biological Sciences.

- Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. (2015). ResearchGate.

- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2023). MDPI.

- Isloor, A. M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science.

- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2000). Journal of Pharmacological Sciences.

- Widely used blood pressure drugs might put heart at risk. (2019). CORDIS, European Union.

- Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. (2018). PubMed.

- A review on biological activities and chemical synthesis of hydrazide derivatives. (2012). PubMed.

- antimicrobial activity of dihydropyridine derivatives against selected clinical isolates of Pseudomonas aeruginosa Strains. (2019). ResearchGate.

- An expeditious one pot green synthesis of novel bioactive 1, 4-dihydropyridine derivatives at ambient temperature and molecular modelling. (2016). ResearchGate.

- Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. (2023). PubMed.

- Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. (2020). RSC Publishing.

- Synthesis and Evaluation of New Series of 1,4- Dihydropyridine Derivatives as Anticancer Agents. (2016). International Journal of Sciences: Basic and Applied Research (IJSBAR).

- SAR: Structure Activity Relationships. (2025). Collaborative Drug Discovery.

- Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. (2007). PubMed.

- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2024). Semantic Scholar.

- Cardiac versus vascular effects of a new dihydropyridine derivative, CV-4093. In vitro comparison with other calcium antagonists. (1987). PubMed.

- Anticancer activity of 1,4-dihydropyridine derivatives. (2012). Hilaris Publisher.

- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). PMC, NIH.

- Synthesis, analgesic, and anti-inflammatory activities of [6-(3,5-dimethyl-4-chloropyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides. (2009). PubMed.

- Structure Activity Relationships. (2005). Drug Design Org.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. collaborativedrug.com [collaborativedrug.com]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The issue of the cardiovascular safety of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiac versus vascular effects of a new dihydropyridine derivative, CV-4093. In vitro comparison with other calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Widely used blood pressure drugs might put heart at risk | News | CORDIS | European Commission [cordis.europa.eu]

- 14. Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods | Semantic Scholar [semanticscholar.org]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Biological Mechanisms of Dihydropyridazines and Related Heterocyclic Scaffolds

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanisms of action for dihydropyridazine derivatives within biological systems. Recognizing the structural similarities and the extensive research landscape of related compounds, this document extends its scope to include the well-characterized 1,4-dihydropyridines and emerging dihydropyrazines. The primary focus for dihydropyridazines lies in their targeted inhibition of kinases such as Interleukin-2-inducible T-cell kinase (ITK), a key component in T-cell signaling pathways. In contrast, the 1,4-dihydropyridine scaffold is renowned for its role as L-type voltage-gated Ca²⁺ channel blockers, a cornerstone of antihypertensive therapy.[1] This guide delves into these primary mechanisms while also exploring emergent activities, including the modulation of ATP-sensitive potassium (K-ATP) channels and sirtuin 3 (SIRT3) activation.[2][3] Furthermore, it covers the distinct signaling pathways influenced by dihydropyrazines, such as the regulation of autophagy and inflammatory responses.[4][5] By synthesizing mechanistic data, experimental protocols, and structure-activity relationship insights, this guide serves as an authoritative resource for professionals engaged in the discovery and development of drugs based on these versatile heterocyclic scaffolds.

Introduction to Dihydropyridazines and Structural Analogs

Chemical Structures and Nomenclature

In medicinal chemistry, precision in nomenclature is paramount. Dihydropyridazines, dihydropyridines, and dihydropyrazines are distinct six-membered heterocyclic scaffolds, each with a unique arrangement of nitrogen atoms that dictates its physicochemical properties and biological activities.

-

This compound: Contains two adjacent nitrogen atoms at positions 1 and 2 of the ring. Derivatives like 3-oxo-2,3-dihydropyridazine have emerged as promising kinase inhibitors.[6]

-

1,4-Dihydropyridine (DHP): Features two nitrogen atoms at positions 1 and 4. This scaffold is the basis for a blockbuster class of cardiovascular drugs.[1][7] It is also a core component of the essential biological cofactor NADH, formed from the reduction of the pyridine ring in NAD.[8]

-

Dihydropyrazine: Possesses two nitrogen atoms at positions 1 and 4 in a para arrangement. These are often studied as products of glycation reactions and have shown activity in modulating key cellular signaling pathways.[4][5]

Therapeutic Significance and Scope

The therapeutic applications of these scaffolds are remarkably diverse.[9] 1,4-DHPs are widely used as antihypertensive agents, but the broader family of related molecules exhibits anticancer, antimicrobial, anti-inflammatory, neuroprotective, and metabolic regulatory properties.[7][10][11] This guide will dissect the core molecular mechanisms underpinning these effects, providing the technical detail required for informed drug design and development.

Core Mechanisms of this compound Derivatives

While less explored than DHPs, this compound derivatives have shown significant potential as targeted therapeutic agents, particularly in immunology and oncology.

Inhibition of Interleukin-2-inducible T-cell Kinase (ITK)

A novel series of 3-oxo-2,3-dihydropyridazine derivatives has been identified as selective inhibitors of ITK, a crucial kinase in T-cell receptor (TCR) signaling with potential applications in treating T-cell leukemia.[6][12]

Causality of Experimental Choice: To validate that these compounds act on the intended target within a complex cellular environment, it is essential to measure the phosphorylation status of the kinase itself and its immediate downstream effectors. Western blotting is the gold-standard technique for this purpose as it provides direct evidence of target engagement and pathway modulation.

A lead compound, designated Compound 9 , demonstrated selective ITK inhibition over the related Bruton's tyrosine kinase (BTK).[6] This selectivity is critical for minimizing off-target effects. Western blot analysis confirmed that Compound 9 effectively reduced the phosphorylation of both ITK and the downstream signaling protein ERK1/2 in stimulated Jurkat T-cells, confirming its on-target mechanism of action.[6]

Caption: ITK signaling cascade and the inhibitory action of a this compound derivative.

| Compound | ITK IC₅₀ (µM) | BTK IC₅₀ (µM) | Jurkat Cell IC₅₀ (µM) | Reference |

| 9 | 0.87 | > 50 | 37.61 | [6] |

| 22 | 0.19 | Partial Inhibition | 11.17 | [6][12] |

This protocol is a self-validating system. The inclusion of both stimulated and unstimulated controls, alongside a vehicle control, ensures that any observed changes in protein phosphorylation are directly attributable to the action of the this compound compound on the signaling pathway, not to baseline cellular activity or solvent effects.

-

Cell Culture & Stimulation: Culture Jurkat T-cells to a density of 1x10⁶ cells/mL.

-

Compound Treatment: Pre-incubate cells with the this compound inhibitor (e.g., Compound 9 at 37.61 µM) or vehicle (DMSO) for 1 hour.

-

Pathway Activation: Stimulate the T-cell receptor signaling pathway using phytohemagglutinin (PHA) for 15 minutes. Include an unstimulated control group.

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ITK, anti-total-ITK, anti-phospho-ERK1/2, anti-total-ERK1/2, and anti-GAPDH as a loading control).

-

Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

The Broad-Spectrum Activities of 1,4-Dihydropyridines (DHPs)

The 1,4-DHP scaffold is one of the most successful in pharmaceutical history, primarily due to its potent and selective action on L-type calcium channels.[1][8]

Primary Mechanism: L-type Voltage-Gated Ca²⁺ Channel Blockade

DHPs like nifedipine and amlodipine are mainstays in the treatment of hypertension and angina.[8][13] They act by blocking L-type voltage-gated Ca²⁺ channels, which are crucial for the contraction of vascular smooth muscle.[1]

Causality of Action: In vascular smooth muscle cells, depolarization opens these channels, allowing an influx of Ca²⁺. This Ca²⁺ binds to calmodulin, activating myosin light-chain kinase and leading to muscle contraction and vasoconstriction. By blocking this Ca²⁺ influx, DHPs induce vasodilation, reducing peripheral resistance and lowering blood pressure.[1] The high selectivity of DHPs for vascular smooth muscle over cardiac muscle is attributed to a higher affinity for the inactivated state of the channels, which is more prevalent in the vasculature.[1]

Sources

- 1. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of a novel dihydropyridine K+ channel opener, A-312110, with recombinant sulphonylurea receptors and KATP channels: comparison with the cyanoguanidine P1075 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydropyrazine activates the CAMKK2-AMPK-ULK1 signaling pathway in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of dihydropyrazines on lipopolysaccharide-stimulated human hepatoma HepG2 cells via regulating the TLR4-MyD88-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

A-Senior Application Scientist's Guide to the Spectroscopic Characterization of Dihydropyridazine Compounds

Abstract

Dihydropyridazine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antihypertensive, anticancer, and antimicrobial properties.[1][2][3][4][5] The precise elucidation of their molecular structure is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents and functional materials.[3][6] This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the structural characterization of this compound compounds. As a self-validating system, this guide details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causality behind experimental choices and offers field-proven insights to aid researchers, scientists, and drug development professionals in their characterization endeavors.

Introduction: The Significance of Dihydropyridazines

Dihydropyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, one of which is typically protonated or substituted. Their partially saturated nature allows for a variety of substitution patterns and stereochemical complexities, making their structural analysis a non-trivial but essential task. The biological and material properties of these compounds are intrinsically linked to their three-dimensional structure, including the conformation of the this compound ring and the spatial arrangement of its substituents.[7][8] Therefore, a multi-faceted spectroscopic approach is necessary for unambiguous characterization.

This guide is structured to provide a logical workflow for the characterization of a newly synthesized this compound derivative, starting from the foundational NMR and IR techniques to the complementary MS and UV-Vis methods.

Caption: Logical workflow for the spectroscopic characterization of this compound compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the structure of organic molecules, including dihydropyridazines. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity.

Causality in Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, if the compound has limited solubility or if hydrogen bonding is a key feature to be investigated, deuterated dimethyl sulfoxide (DMSO-d₆) is a better option.[9] The choice of spectrometer field strength (e.g., 400 MHz, 500 MHz) will determine the resolution of the spectrum; higher field strengths are often necessary to resolve complex splitting patterns.[10][11]

Expected Spectral Features for Dihydropyridazines:

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 5.0 - 9.0 (can be broader) | Singlet (broad) | Chemical shift is highly dependent on solvent and concentration. Can be confirmed by D₂O exchange.[9] |

| C-H (alkene) | 4.5 - 6.5 | Doublet, triplet, or multiplet | Protons on the double bond of the this compound ring.[12] |

| C-H (aliphatic) | 2.0 - 4.0 | Varies | Protons on the saturated carbons of the this compound ring and adjacent substituents.[1] |

| Ar-H | 6.5 - 8.5 | Multiplet | Protons on any aromatic substituents.[10] |

Detailed Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicity) to determine proton-proton coupling.

-

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Causality in Experimental Choices: Proton-decoupled ¹³C NMR is the standard experiment, where all carbon signals appear as singlets. This simplifies the spectrum and allows for easier identification of the number of unique carbon atoms. For more detailed analysis, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Expected Spectral Features for Dihydropyridazines:

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| C=O (if present) | 160 - 180 | Carbonyl carbons in ester or amide substituents.[10] |

| C=N / C=C | 120 - 150 | Carbons involved in double bonds within the this compound ring and aromatic substituents.[8][11] |

| C-N | 40 - 60 | Saturated carbons bonded to nitrogen. |

| C-C (aliphatic) | 20 - 50 | Saturated carbons in the ring and in alkyl substituents.[13] |

Detailed Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Spectrometer Setup:

-

Tune the spectrometer to the ¹³C frequency.

-

Set up a proton-decoupled experiment.

-

Set the appropriate spectral width, acquisition time, and a longer relaxation delay to ensure accurate integration (if desired, though not standard).

-

-

Data Acquisition: Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than ¹H NMR.

-

Data Processing:

-

Apply Fourier transformation.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at δ = 77.16 ppm).[14]

-

Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality in Experimental Choices: The sampling method depends on the physical state of the compound. For solid samples, Attenuated Total Reflectance (ATR) is a modern and convenient method that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

Expected Spectral Features for Dihydropyridazines:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Shape |

| N-H stretch | 3200 - 3500 | Medium | Broad (due to hydrogen bonding)[15] |

| C-H stretch (sp²) | 3000 - 3100 | Medium-Weak | Sharp |

| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong | Sharp[1] |

| C=O stretch | 1650 - 1750 | Strong | Sharp[10] |

| C=N / C=C stretch | 1500 - 1650 | Medium-Strong | Sharp[1] |

| C-N stretch | 1000 - 1350 | Medium | Sharp |

Detailed Experimental Protocol for FT-IR (ATR):

-

Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum of the empty accessory.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Causality in Experimental Choices: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, often yielding the protonated molecule [M+H]⁺.[16] Electron ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.[17] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.[10]

Expected Fragmentation Pathways for Dihydropyridazines:

A common fragmentation pathway for dihydropyridine and related structures involves the loss of the substituent at the 4-position of the ring.[17][18] Other fragmentations can include the loss of neutral molecules from ester or other functional groups.[18] The fragmentation of the this compound ring itself can also occur, leading to characteristic daughter ions.

Detailed Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the this compound compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrument Setup:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.

-

-

Data Acquisition:

-

Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the molecular weight from the m/z of the molecular ion.

-

If using HRMS, calculate the elemental composition.

-

Propose fragmentation pathways based on the observed fragment ions in the MS/MS spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems.

Causality in Experimental Choices: The choice of solvent is important as it can influence the wavelength of maximum absorption (λmax). Common solvents include ethanol, methanol, and acetonitrile. The concentration of the sample should be adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Expected Spectral Features for Dihydropyridazines:

Dihydropyridazines, containing conjugated double bonds, are expected to exhibit absorption bands in the UV-Vis region. The λmax will depend on the extent of conjugation and the nature of the substituents.[19] Electron-donating groups tend to cause a red shift (to longer wavelengths), while electron-withdrawing groups can cause a blue shift (to shorter wavelengths).

Detailed Experimental Protocol for UV-Vis Spectroscopy:

-

Solvent Blank: Fill a cuvette with the chosen solvent and record a baseline spectrum.

-

Sample Preparation: Prepare a dilute solution of the this compound compound in the same solvent.

-

Data Acquisition:

-

Rinse and fill a cuvette with the sample solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200 - 800 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorption (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Conclusion: A Synergistic Approach to Structural Confirmation

The unambiguous spectroscopic characterization of this compound compounds requires a synergistic approach, integrating data from multiple analytical techniques. NMR spectroscopy provides the fundamental carbon-hydrogen framework, FT-IR identifies the key functional groups, mass spectrometry confirms the molecular weight and provides structural clues through fragmentation, and UV-Vis spectroscopy probes the electronic nature of the molecule. By following the detailed protocols and understanding the causality behind the experimental choices outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately elucidate the structures of novel this compound derivatives, paving the way for further advancements in medicinal chemistry and materials science.

References

- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2019. [Link]

- Ioan, I., et al. "1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets." PubMed, 2012. [Link]

- Nelsen, S. F., et al. "Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization." Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 289-292. [Link]

- Tuzun, N. S., et al. "Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles." Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 2481-2490. [Link]

- Joshi, V., et al. "Synthesis, Characterization and Antihypertensive Activity of 4,5 Dihydropyridazin-3(2H)-One Derivatives." Acta Scientific Pharmaceutical Sciences, vol. 2, no. 5, 2018, pp. 23-28. [Link]

- Salas, C. O., et al. "Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR.

- Al-Subbagh, H., et al. "Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology." PubMed, 2024. [Link]

- Kumar, A., et al. "Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative." The Pharma Innovation Journal, vol. 12, no. 4, 2023, pp. 118-121. [Link]

- Ahmad, I., et al. "1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties." RSC Advances, vol. 12, no. 45, 2022, pp. 29363-29388. [Link]

- Reyes-Garcı́a, C. A., et al. "Proposed mass fragmentation pathways for dihydropiridines by APPI.

- Wang, F., et al. "Mass spectra and proposed scheme for the mass spectral fragmentation of...

- Khedkar, S. A., and Auti, P. B. "1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules." Mini-Reviews in Medicinal Chemistry, vol. 14, no. 4, 2014, pp. 282-290. [Link]

- de Oliveira, R. S., et al. "1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests." Current Organic Chemistry, vol. 27, no. 12, 2023, pp. 1021-1036. [Link]

- Bisenieks, E., et al. "Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives." Magnetic Resonance in Chemistry, vol. 56, no. 11, 2018, pp. 1045-1054. [Link]

- Hameed, A., et al.

- Popr, M., et al. "UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz).

- Hameed, A., et al. "Chemical shifts (δ, ppm) 1 H NMR of the studied compounds.

- Vieira, L. M. C., et al. "Electrochemical and Spectroscopic Studies of Pyridazine Derivatives." Portugaliae Electrochimica Acta, vol. 22, 2004, pp. 11-18. [Link]

- Mukanova, M. S., et al. "MASS SPECTRA AND PECULIARITIES OF THE FRAGMENTATION OF MOLECULAR IONS OF SOME HYPOTENSIVE DRUGS AND THEIR DERIVATIVES." Chemical Journal of Kazakhstan, no. 2, 2020. [Link]

- Bakunov, S. A., et al. "4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[1][7]imidazo[1,2-a]pyridine..." Molbank, vol. 2021, no. 1, 2021, p. M1196. [Link]

- Al-Ghorbani, M., et al. "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." Molecules, vol. 27, no. 14, 2022, p. 4554. [Link]

- LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." Chemistry LibreTexts, 2024. [Link]

- Badger, R. "1H NMR Chemical Shifts.

- Wikipedia. "Fragmentation (mass spectrometry)." Wikipedia, 2023. [Link]

- AZoM. "How to Interpret FTIR Results: A Beginner's Guide." AZoM, 2025. [Link]

- ChemHelp ASAP. "sample 13C NMR spectra of compounds with common functional groups." YouTube, 2022. [Link]

- Mohammadi, Z., et al. "FTIR spectra of 1,4-dihydropyridine derivatives.

- Khoshnavazi, R., et al. "1H NMR and 13C NMR spectra of the catalytic synthesized compounds." The Royal Society of Chemistry, 2016. [Link]